3-氯-N-环庚基苯-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related sulfonamide compounds involves multiple steps starting from commercial sulfonate cation-exchange resins. For example, N,N-Dichloro poly(styrene-co-divinylbenzene) sulfonamide is synthesized through a three-step process, which includes chlorination and functionalization of the polymer backbone . Similarly, other sulfonamide compounds, such as poly(N,N'-dichloro-N-ethylbenzene-1,3-disulfonamide) (PCBS), are prepared using novel reagents and under various conditions to yield functionalized products . These methods could potentially be adapted for the synthesis of 3-chloro-N-cycloheptylbenzene-1-sulfonamide by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is characterized by the presence of a sulfonamide group attached to an aromatic ring. In the case of the compounds discussed in the papers, the sulfonamide group is bonded to a polymeric or macromolecular structure, which can influence the reactivity and properties of the compound . The structure of 3-chloro-N-cycloheptylbenzene-1-sulfonamide would similarly include a sulfonamide group, but attached to a benzene ring with a chloro substituent and a cycloheptyl group, which would affect its chemical behavior.

Chemical Reactions Analysis

The chemical reactivity of sulfonamide compounds is demonstrated by their ability to undergo various reactions. For instance, N,N-Dichloro poly(styrene-co-divinylbenzene) sulfonamide reacts with 2-chloroethyl phenyl sulfide, a simulant of sulfur mustard, to yield nontoxic sulfones and sulfoxides . This indicates that sulfonamide compounds can participate in decontamination reactions. The reactivity of 3-chloro-N-cycloheptylbenzene-1-sulfonamide would likely be influenced by the presence of the chloro and cycloheptyl groups, potentially leading to different reaction pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. The papers describe the characterization of these compounds using techniques such as FTIR, TGA, and gas chromatography-mass spectrometry . These compounds exhibit properties such as positive chlorine content, which is indicative of their potential for chemical reactivity . The physical properties, such as compressive strength, are also measured to assess the material's suitability for practical applications . The properties of 3-chloro-N-cycloheptylbenzene-1-sulfonamide would need to be determined experimentally, but they are expected to be influenced by the compound's specific substituents and molecular geometry.

科学研究应用

药物化学应用

抗肿瘤活性

磺酰胺衍生物,包括与 3-氯-N-环庚基苯-1-磺酰胺在结构上相关的磺酰胺衍生物,因其在癌症治疗中的潜力而受到研究。研究表明,某些磺酰胺可以作为碳酸酐酶的有效抑制剂,碳酸酐酶是在各种癌症中过表达的酶。抑制这些酶可以抑制肿瘤生长和转移。例如,卤代磺酰胺已被确定为肿瘤相关碳酸酐酶 IX 的有效抑制剂,为靶向癌症治疗提供了一条途径 (Ilies 等人,2003)。此外,合成了新的二苯磺酰胺,并显示出在癌细胞中诱导凋亡和自噬,突出了磺酰胺衍生物在肿瘤学中的治疗潜力 (Gul 等人,2018)。

酶抑制

磺酰胺因其对碳酸酐酶的抑制作用而受到广泛研究,碳酸酐酶对于调节各种生物背景中的 pH 值和离子转运至关重要。专注于结合氟和 1,3,5-三嗪部分的磺酰胺的研究已证明有效抑制结核分枝杆菌的 β-类碳酸酐酶,这表明治疗结核病的一种新方法 (Ceruso 等人,2014)。

环境科学应用

检测环境污染物

磺酰胺,包括与 3-氯-N-环庚基苯-1-磺酰胺在结构上相关的磺酰胺,由于其作为抗生素的广泛使用和由此产生的污染问题,在环境科学中引起关注。已经开发出有效检测水中的磺酰胺的技术,利用先进的材料和方法来确保对水生环境中这些化合物的灵敏和准确监测。例如,一项研究提出了一种在水样中灵敏测定磺酰胺的方法,突出了监测抗生素污染的重要性 (Zhou 和 Fang,2015)。

反应性和降解研究

了解磺酰胺在环境中的反应性和降解途径对于评估其生态影响和设计有效的去除策略至关重要。对磺酰胺类抗生素氯化的研究提供了对它们反应性的见解,提供了有关如何在水处理过程中转化或降解这些化合物的宝贵信息 (Fu 等人,2021)。

作用机制

属性

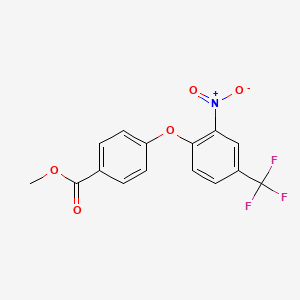

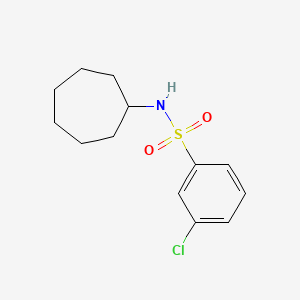

IUPAC Name |

3-chloro-N-cycloheptylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2S/c14-11-6-5-9-13(10-11)18(16,17)15-12-7-3-1-2-4-8-12/h5-6,9-10,12,15H,1-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHKHMMUKGPGBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NS(=O)(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001324439 |

Source

|

| Record name | 3-chloro-N-cycloheptylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID85270970 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

728924-37-6 |

Source

|

| Record name | 3-chloro-N-cycloheptylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline]](/img/structure/B3012936.png)

![Methyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B3012938.png)

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B3012939.png)

![3-[4-(4-Cyclohexylpiperazin-1-yl)-4-oxobutyl]-1,2,3-benzotriazin-4-one](/img/structure/B3012941.png)

![N-(2,4-dimethylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3012942.png)

![Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B3012943.png)

![N-[2-(3-Chlorophenyl)-2-methoxyethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B3012947.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide](/img/structure/B3012948.png)

![N-(3-chloro-4-methylphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3012952.png)

![3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl](/img/no-structure.png)

![2-(2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B3012956.png)